molecular formula C22H24N4O4 B2741882 (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-22-1

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2741882
CAS No.: 303106-22-1
M. Wt: 408.458
InChI Key: TZTAOUZFLIVDLZ-YDZHTSKRSA-N
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Description

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a 4-isopropoxy-3-methoxyphenyl group at position 3 and a 3-methoxybenzylidene hydrazone moiety at position 3. The (E)-configuration of the hydrazone linkage is critical for stabilizing molecular conformation and enabling interactions with biological targets or crystal packing .

Pyrazole-carbohydrazides are synthesized via condensation reactions between pyrazole-3-carbohydrazides and substituted aldehydes, often catalyzed by acetic acid in ethanol . Their structural diversity arises from variations in substituents on the phenyl rings and the hydrazone moiety, which modulate electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14(2)30-20-9-8-16(11-21(20)29-4)18-12-19(25-24-18)22(27)26-23-13-15-6-5-7-17(10-15)28-3/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTAOUZFLIVDLZ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303106-22-1
Record name 3-(4-ISOPROPOXY-3-MEO-PH)-N'-(3-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Biological Activity

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and benzaldehyde. This reaction is generally carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is subsequently isolated through filtration and purified by recrystallization.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor binding, influencing several biological pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this compound have shown promising results against MCF-7 breast cancer cells, with an IC₅₀ value as low as 0.08 µM . This suggests that the compound could serve as a potential anticancer agent.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Studies have demonstrated that certain compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, some derivatives have shown comparable efficacy to standard anti-inflammatory drugs like indomethacin in reducing carrageenan-induced edema in animal models .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Various studies report that these compounds exhibit activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Study ReferenceBiological ActivityFindings
AntitumorSignificant antiproliferative activity against MCF-7 cells with IC₅₀ of 0.08 µM.
Anti-inflammatoryComparable anti-inflammatory effects to indomethacin in animal models.
AntimicrobialEffective against multiple bacterial strains at concentrations as low as 40 µg/mL.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its efficacy against different cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound has shown significant inhibition of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases. This is particularly relevant in the context of chronic inflammatory conditions where modulation of the inflammatory response is crucial .

Antimicrobial Effects

Research has also pointed towards the antimicrobial activity of this compound. It has been tested against various bacterial strains, showing effective inhibition of growth, which could lead to its application in developing new antimicrobial therapies .

Synthetic Methodologies

The synthesis of (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process:

  • Step 1: Formation of the pyrazole ring through the condensation of appropriate hydrazones.
  • Step 2: Introduction of substituents via electrophilic aromatic substitution to achieve the desired functional groups.
  • Step 3: Final purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Characterization Techniques

Characterization is essential to confirm the structure and purity of synthesized compounds. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm functional groups.
  • Infrared (IR) Spectroscopy : Helps identify specific functional groups based on their vibrational transitions.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

Case Study: Anticancer Evaluation

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutic agents .

Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of this compound using animal models of induced inflammation. The compound significantly reduced edema and levels of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Chemical Reactions Analysis

Reaction Mechanism

The formation of the hydrazone involves:

  • Proton Transfer : Acetic acid catalyzes the formation of the enolate intermediate.

  • Condensation : The nucleophilic hydrazide attacks the electrophilic carbonyl carbon, releasing water.

  • Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the product .

Electrophilic and Nucleophilic Sites :

  • Nucleophilic : The hydrazide nitrogen (N28) and oxygen (O21) atoms act as nucleophilic centers.

  • Electrophilic : The N24-H27 and N18-H19 bonds are electrophilic due to partial positive charges .

Key Reaction Parameters

ParameterDetails
Solvent Ethanol (polar protic) to facilitate condensation and dissolution
Catalyst Acetic acid (as a weak acid catalyst)
Temperature Reflux conditions (boiling point of ethanol ~78°C)
Reaction Time ~2 hours
Yield ~78% (analogous compound E-MBPC)

Spectroscopic Analysis

  • FT-IR :

    • NH stretch (~3214 cm⁻¹) confirms hydrazide functionality.

    • Absence of carbonyl (C=O) stretch indicates complete condensation .

  • ¹H and ¹³C NMR :

    • Proton signals for aromatic rings and methoxy groups.

    • Carbon shifts for conjugated systems and hydrazone carbons .

  • ESI-MS :

    • Molecular ion peak confirms molecular weight (calculated vs. observed) .

Computational Insights

  • Dipole Moment : Increases from 7.97 D (gas phase) to 13.68 D (aqueous solution), indicating solvation effects .

  • Protonation : Likely occurs at N28 (negative charge in solution) .

Biological Implications

While not directly studied, related pyrazole derivatives exhibit:

  • Antimicrobial activity (via hydrazone functionality) .

  • Anti-inflammatory properties (due to electron-donating groups) .

  • Anticancer potential (through inhibition of kinase enzymes) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Substituents on Pyrazole Ring Hydrazone Substituent Key Properties/Findings References
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-isopropoxy-3-methoxyphenyl 3-methoxybenzylidene Enhanced electron-donating effects due to dual methoxy/isopropoxy groups; potential for π-π stacking
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-methyl 4-methoxybenzylidene Planar structure with intramolecular N–H···N hydrogen bonding; HOMO-LUMO gap = 4.2 eV
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 5-phenyl 2,4-dichlorobenzylidene Electron-withdrawing Cl groups reduce HOMO-LUMO gap (3.8 eV); increased cytotoxicity
N'-(3-methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 5-(4-((4-methylbenzyl)oxy)phenyl 3-methoxybenzylidene Bulky substituents reduce solubility; moderate antimicrobial activity
(E)-N'-(2-hydroxy-3-methoxyphenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide 3-(4-isobutylphenyl) 2-hydroxy-3-methoxyphenyl Hydroxyl group enables stronger hydrogen bonding; crystallizes in monoclinic system

Electronic and Spectroscopic Properties

  • Electron-Donating vs. Withdrawing Groups : The dual methoxy and isopropoxy groups on the target compound enhance electron density on the pyrazole ring, as evidenced by red-shifted UV-Vis absorption (λmax ≈ 320 nm) compared to derivatives with electron-withdrawing groups (e.g., Cl-substituted analogs: λmax ≈ 290 nm) .
  • Hirshfeld Surface Analysis : Derivatives with methoxy substituents exhibit higher contributions from C–H···O and N–H···O interactions (e.g., 15–20% of total interactions) compared to halogenated analogs dominated by C–H···Cl contacts .

Research Findings and Implications

Computational Insights

  • DFT Calculations: The isopropoxy group introduces steric hindrance, increasing dihedral angles between the pyrazole and phenyl rings (e.g., 12.5° vs. 8.2° in non-isopropoxy analogs) .
  • Molecular Docking : Preliminary studies on similar compounds suggest binding affinity for kinase targets (e.g., CDK2: docking score = −9.2 kcal/mol) via hydrogen bonds with methoxy oxygen .

Crystallographic Data

Single-crystal X-ray diffraction (using SHELXL ) reveals the target compound crystallizes in a triclinic system with π-π stacking distances of 3.6 Å between adjacent pyrazole rings, stabilizing the lattice .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

Methodological Answer: The synthesis typically involves a multi-step process:

Pyrazole Core Formation : Cyclocondensation of β-diketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 12–24 hours) to form the pyrazole ring .

Hydrazide Functionalization : Reaction of the pyrazole-carboxylic acid intermediate with hydrazine hydrate to yield the carbohydrazide .

Schiff Base Formation : Condensation of the carbohydrazide with 3-methoxybenzaldehyde under acidic (e.g., glacial acetic acid) or solvent-free conditions to form the (E)-configured benzylidene hydrazone .
Key Reagents : Hydrazine hydrate, 3-methoxybenzaldehyde, β-diketone precursors.
Yield Optimization : Use anhydrous solvents and nitrogen atmosphere to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, C=N stretch at ~1600 cm⁻¹ for the Schiff base) .
  • NMR Analysis :
    • ¹H NMR : Methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydrazone NH (δ 10–12 ppm, exchangeable with D₂O) .
    • ¹³C NMR : Pyrazole C-3/C-5 carbons (δ 140–150 ppm), carbonyl carbon (δ ~165 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the crystal structure determined experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Grow crystals via slow evaporation (solvent: methanol/DMF mixtures) .
    • Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine structures using SHELXL (for small molecules) or SHELXS (for solution) with Olex2 or WinGX interfaces .
  • Key Parameters : R-factor < 0.05, anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can computational methods like DFT be applied to validate experimental data?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-311G(d,p) basis set in Gaussian or ORCA .
    • Compare computed vs. experimental bond lengths/angles (e.g., C-N in hydrazide: ~1.35 Å) .
    • Calculate vibrational frequencies (scaling factor: 0.961 for IR) .
  • NBO Analysis : Investigate hyperconjugative interactions (e.g., LP(N) → σ*(C-O) in methoxy groups) .
  • MEP Surfaces : Visualize electrophilic/nucleophilic regions for reactivity predictions .

Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

Solvent Effects : Use the IEFPCM model to simulate solvent (e.g., DMSO-d6) interactions in DFT .

Dynamic Corrections : Include Boltzmann-weighted conformational ensembles in shift calculations .

Referencing : Calibrate computed shifts using TMS (δ = 0 ppm) as internal standard.
Example : Computed δ(¹H) for NH may deviate by ~0.5 ppm due to hydrogen bonding not modeled in gas-phase DFT .

Q. What strategies are effective in molecular docking studies for this compound?

Methodological Answer:

Target Selection : Prioritize receptors with known pyrazole/hydrazide interactions (e.g., carbonic anhydrase IX, cannabinoid receptors) .

Software Setup :

  • Use AutoDock Vina or GOLD with Lamarckian GA parameters.
  • Generate grid boxes around active sites (e.g., 20 ų) .

Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with co-crystallized ligands from PDB (e.g., 5L6E for CA IX) .

Q. How to analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify contacts (e.g., H···O, H···π interactions) .
  • Packing Diagrams : Visualize π-π stacking (3.8–4.2 Å interplanar distance) and hydrogen-bonding networks (e.g., N-H···O=C) using Mercury .
  • Energy Frameworks : Calculate lattice energy contributions (electrostatic > dispersion) .

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